1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine
Overview
Description
1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine, also known as Azetidine-3-B-amine (Azet-B-amine), is an organic compound belonging to the pyrazol family. It is a versatile molecule with a wide range of applications in scientific research. Azet-B-amine is a highly reactive molecule with a unique structure, which has led to its use in various areas of research, such as organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Reactivity and Derivative Formation
1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine and its derivatives exhibit diverse reactivity, which is pivotal in synthesizing biologically active compounds. The compound's reactivity under various agents was studied, demonstrating its utility in the formation of amides. Notably, the reaction with carboxylic acids chlorides formed corresponding amides, crucial in pharmacologic applications due to the versatility of amide functional groups in drug design (Mironovich & Shcherbinin, 2014).
Synthetic Methodology Advancements
Efficient synthetic methodologies utilizing this compound have been developed. An example is the solvent-free one-pot synthesis, which is highlighted for its operational simplicity and time-efficiency. This methodology is significant in the context of green chemistry due to its reduced solvent use and potential for high yield, demonstrating the compound's role in developing environmentally friendly synthetic routes (Becerra et al., 2021).
Catalytic Applications
The compound serves as a precursor in forming catalysts for significant chemical reactions. For instance, derivatives of this compound were used to form zinc carboxylate complexes, which were active catalysts for copolymerizing CO2 and cyclohexene oxide. This application is notable for its potential in creating sustainable materials and contributing to carbon capture technology (Matiwane et al., 2020).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic analysis of compounds derived from this compound provides insight into their properties and potential applications. Studies involving various spectroscopic techniques, including NMR, offer valuable data on molecular structure and reactivity, facilitating the development of new materials and pharmaceuticals (Herberhold et al., 1997).
properties
IUPAC Name |
2-(2-azidoethyl)-5-tert-butylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6/c1-9(2,3)7-6-8(10)15(13-7)5-4-12-14-11/h6H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEAFJNIBZSWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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